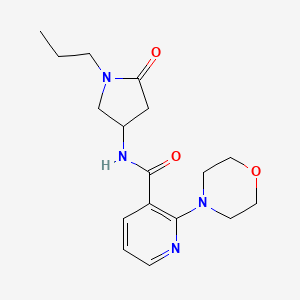
2-morpholin-4-yl-N-(5-oxo-1-propylpyrrolidin-3-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-morpholin-4-yl-N-(5-oxo-1-propylpyrrolidin-3-yl)nicotinamide” appears to contain a morpholine ring, a pyrrolidine ring, and a nicotinamide group. Morpholine is a common motif in many pharmaceuticals and agrochemicals . Pyrrolidine is a cyclic amine, and its derivatives are also found in many drugs . Nicotinamide is a form of vitamin B3 and is used in many biological processes .
Molecular Structure Analysis
The molecular structure of this compound would likely show the morpholine and pyrrolidine rings attached to the nicotinamide group. The exact structure would depend on the positions of these attachments .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, boiling point, and reactivity could be influenced by the presence and position of the morpholine, pyrrolidine, and nicotinamide groups .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-morpholin-4-yl-N-(5-oxo-1-propylpyrrolidin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-2-6-21-12-13(11-15(21)22)19-17(23)14-4-3-5-18-16(14)20-7-9-24-10-8-20/h3-5,13H,2,6-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNFNHPMQZWNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)NC(=O)C2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5413658.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5413664.png)
![2-{[(2-pyridin-2-ylethyl)amino]sulfonyl}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5413672.png)
![N-methyl-5-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-2-furamide](/img/structure/B5413678.png)
![(2S)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B5413685.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5413689.png)
![3-methyl-8-(3-thienylmethyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5413699.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-phenylurea](/img/structure/B5413702.png)
![3,5-dimethoxy-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5413711.png)
![{3-ethyl-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5413714.png)
![6-fluoro-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-4-ol](/img/structure/B5413724.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5413752.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5413755.png)
![2-methyl-N-[1-(4-methylbenzyl)cyclopropyl]-3-furamide](/img/structure/B5413758.png)